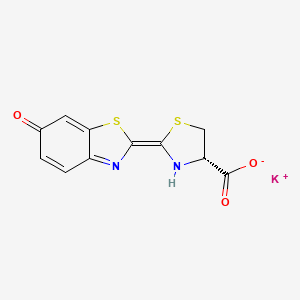

Sal de potasio D-Luciferina

Descripción general

Descripción

D-Luciferina (sal de potasio) es un derivado sintético del compuesto natural luciferina, que se encuentra en las luciérnagas. Este compuesto se utiliza ampliamente en ensayos bioluminiscentes debido a su capacidad de producir luz cuando se oxida por la enzima luciferasa en presencia de trifosfato de adenosina (ATP) y iones magnesio. La luz emitida por esta reacción es típicamente de color amarillo verdoso y se utiliza como reportero en varios ensayos biológicos y químicos .

Aplicaciones Científicas De Investigación

D-Luciferina (sal de potasio) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en ensayos para medir los niveles de ATP y otros procesos bioquímicos.

Biología: Se utiliza comúnmente en estudios de expresión génica, donde el gen de la luciferasa está ligado a un promotor de interés. La luz emitida por la reacción indica la actividad del promotor.

Medicina: Se utiliza en técnicas de imagenología para monitorear la progresión de la enfermedad y la eficacia de los fármacos in vivo.

Industria: Se emplea en ensayos de detección de alto rendimiento para el descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

El mecanismo de acción de D-Luciferina (sal de potasio) implica su oxidación por la enzima luciferasa. La reacción requiere ATP y iones magnesio y da como resultado la producción de luz. La luz emitida es proporcional a la cantidad de actividad de la luciferasa o la concentración de ATP, lo que la convierte en un sistema de reporteros altamente sensible y específico .

Compuestos Similares:

D-Luciferina (sal de sodio): Similar en función pero difiere en solubilidad y estabilidad.

L-Luciferina: Un isómero de D-Luciferina que actúa como un inhibidor competitivo en ensayos bioluminiscentes.

DMNPE-caged Luciferina: Una forma modificada que puede atravesar las membranas celulares y se utiliza para estudios intracelulares.

Singularidad: D-Luciferina (sal de potasio) es única debido a su alta estabilidad y solubilidad, lo que la hace ideal para una amplia gama de ensayos bioluminiscentes. Su capacidad de producir una señal de luz fuerte y consistente la convierte en una opción preferida para muchos investigadores .

Análisis Bioquímico

Biochemical Properties

D-Luciferin potassium salt plays a crucial role in biochemical reactions as a substrate for the enzyme luciferase. The interaction between D-Luciferin potassium salt and luciferase, in the presence of ATP and magnesium ions, results in the emission of light. This reaction is highly efficient and is used to monitor gene expression, cellular ATP levels, and other biochemical processes. The compound interacts with luciferase by binding to its active site, where it undergoes oxidative decarboxylation to produce light .

Cellular Effects

D-Luciferin potassium salt influences various cellular processes by serving as a reporter for gene expression and cellular ATP levels. In cells expressing luciferase, the addition of D-Luciferin potassium salt leads to bioluminescence, which can be measured to assess gene expression levels. This compound also affects cellular metabolism by providing a means to monitor ATP levels, which are indicative of cellular energy status. The bioluminescent signal generated by D-Luciferin potassium salt is used to study cell signaling pathways, gene expression, and metabolic activity .

Molecular Mechanism

The molecular mechanism of D-Luciferin potassium salt involves its oxidation by luciferase in the presence of ATP and oxygen. This reaction produces oxyluciferin, carbon dioxide, and light. The light emission is a result of the excited state of oxyluciferin returning to its ground state. The binding of D-Luciferin potassium salt to luciferase is highly specific, and the reaction is dependent on the presence of ATP, which acts as a cofactor. This mechanism allows for the sensitive detection of luciferase activity and, consequently, the processes being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Luciferin potassium salt can change over time due to its stability and degradation. The compound is sensitive to light, oxygen, and moisture, which can lead to its degradation and a decrease in bioluminescent signal. Proper storage conditions, such as keeping the compound desiccated and protected from light at -20°C, are essential to maintain its stability. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the bioluminescent signal can be used to monitor changes over time .

Dosage Effects in Animal Models

The effects of D-Luciferin potassium salt vary with different dosages in animal models. At lower doses, the compound produces a strong bioluminescent signal without adverse effects. At higher doses, toxic effects may be observed, including potential interference with cellular processes and overall animal health. It is important to optimize the dosage to achieve a balance between signal strength and minimal toxicity. Studies have shown that the optimal dosage for in vivo imaging is typically around 150 mg/kg body weight .

Metabolic Pathways

D-Luciferin potassium salt is involved in the bioluminescent metabolic pathway, where it is oxidized by luciferase to produce light. This pathway requires ATP and magnesium ions as cofactors. The oxidation of D-Luciferin potassium salt results in the formation of oxyluciferin, which is then further metabolized and excreted. The presence of ATP is crucial for the reaction, as it provides the necessary energy for the oxidation process .

Transport and Distribution

Within cells and tissues, D-Luciferin potassium salt is transported and distributed efficiently due to its water solubility. The compound can readily cross cell membranes and is distributed throughout the animal after administration. Transporters and binding proteins may facilitate its movement within the cell, ensuring its availability for the bioluminescent reaction. The localization and accumulation of D-Luciferin potassium salt are influenced by its interaction with cellular components and its solubility properties .

Subcellular Localization

The subcellular localization of D-Luciferin potassium salt is primarily determined by its interaction with luciferase, which is often targeted to specific cellular compartments. The compound can be directed to various organelles depending on the targeting signals and post-translational modifications of luciferase. This localization is crucial for the accurate measurement of bioluminescent signals and the study of specific cellular processes. The activity and function of D-Luciferin potassium salt are influenced by its subcellular distribution .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de D-Luciferina (sal de potasio) implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de benzotiazol y la posterior unión del anillo de tiazolina. El producto final se convierte luego a su forma de sal de potasio para mejorar su solubilidad y estabilidad .

Métodos de Producción Industrial: En entornos industriales, la producción de D-Luciferina (sal de potasio) sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar una alta pureza y consistencia. El compuesto se produce típicamente a granel y luego se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para eliminar las impurezas .

Análisis De Reacciones Químicas

Tipos de Reacciones: D-Luciferina (sal de potasio) principalmente se somete a reacciones de oxidación. Cuando se oxida por la luciferasa en presencia de ATP y iones magnesio, produce luz. Esta reacción es altamente específica y eficiente, lo que la hace ideal para usar en ensayos bioluminiscentes .

Reactivos y Condiciones Comunes:

Oxidación: La reacción principal implica la oxidación de D-Luciferina por la luciferasa.

Productos Principales: El producto principal de la reacción de oxidación es la oxiluciferina, que es responsable de la emisión de luz.

Comparación Con Compuestos Similares

D-Luciferin (sodium salt): Similar in function but differs in solubility and stability.

L-Luciferin: An isomer of D-Luciferin that acts as a competitive inhibitor in bioluminescent assays.

DMNPE-caged Luciferin: A modified form that can cross cell membranes and is used for intracellular studies.

Uniqueness: D-Luciferin (potassium salt) is unique due to its high stability and solubility, making it ideal for a wide range of bioluminescent assays. Its ability to produce a strong and consistent light signal makes it a preferred choice for many researchers .

Propiedades

IUPAC Name |

potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

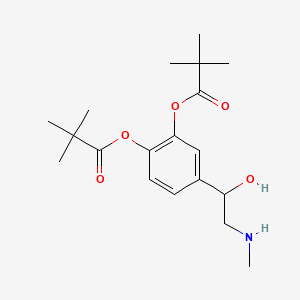

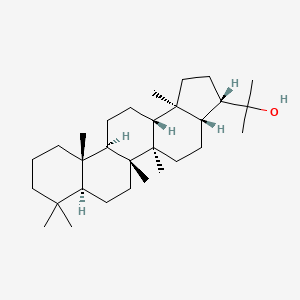

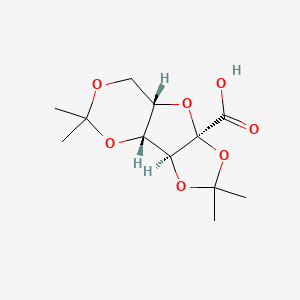

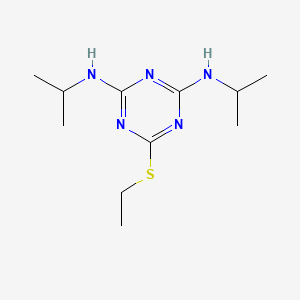

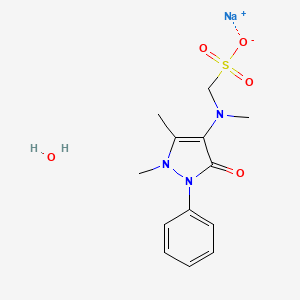

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.